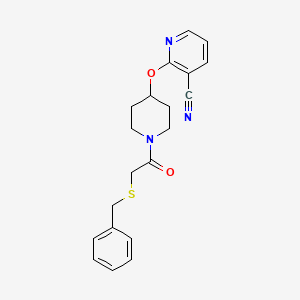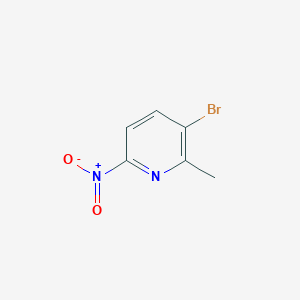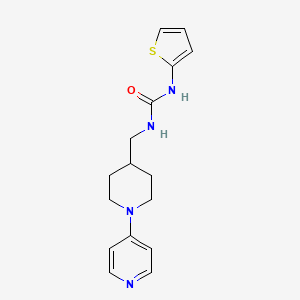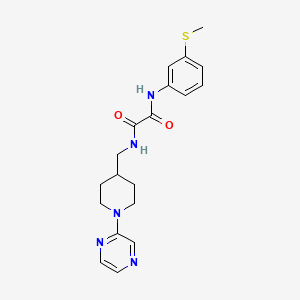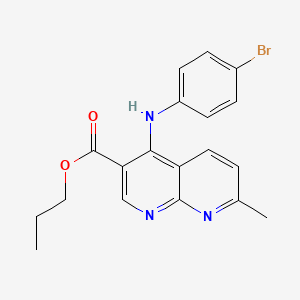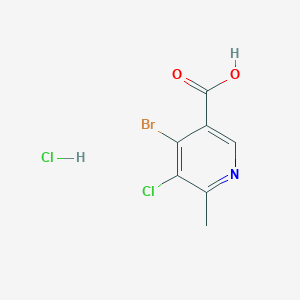![molecular formula C13H11N3O B2551466 5-Methyl-2-phenyloxazolo[5,4-b]pyridin-6-amine CAS No. 2034156-85-7](/img/structure/B2551466.png)
5-Methyl-2-phenyloxazolo[5,4-b]pyridin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 5-Methyl-2-phenyloxazolo[5,4-b]pyridin-6-amine is a derivative of oxazolopyridine, a heterocyclic compound that has been the subject of various synthetic studies due to its potential biological activities. The oxazolopyridine derivatives are known for their anti-inflammatory and analgesic properties without causing gastrointestinal irritation, which is a common side effect of many anti-inflammatory drugs .
Synthesis Analysis
The synthesis of related oxazolopyridine derivatives has been achieved through different methods. One approach involves the reaction of 4-(arylmethylene)-2-phenyloxazol-5(4H)-one with pyridin-2-amine under microwave irradiation, which is a convenient operation due to the easy availability of starting materials . Another method includes intramolecular cyclization to obtain 2-(chloromethyl)-5-methyl-7-phenyloxazolo[5,4-b]pyridine, which can then be used to synthesize aminomethyl oxazolopyridine derivatives through nucleophilic substitution .
Molecular Structure Analysis
The molecular structure of related compounds has been studied using various spectroscopic methods. For instance, Schiff base derivatives of 4-acylpyrazolone have been analyzed using NMR spectroscopy, revealing that they remain in the amine-one tautomeric form in both solution and solid states . The crystal structure of a similar compound, 5-methyl-2-phenyl-4-{1-[(pyridin-2-ylmethyl)-amino]-ethylidene}-2,4-dihydro-pyrazol-3-one, supports the stabilization of this tautomer through strong hydrogen bonding .
Chemical Reactions Analysis
Oxazolopyridine derivatives can undergo various chemical reactions. For example, 5-Methyl-3H-oxazolo[4,5-b]pyridine-2-thione reacts with amines to form corresponding thioureas . Additionally, the ring-opening reactions of related compounds, such as tetrahydro-4-oxoisoxazolopyridinium salts, have been explored, leading to the formation of different products depending on the conditions and reagents used .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxazolopyridine derivatives are influenced by their molecular structure. The presence of substituents on the phenyl ring can significantly affect the compound's anti-inflammatory and analgesic activities . The synthesis methods and the resulting molecular structures, including tautomeric forms and crystal packing, can also impact the compound's stability and reactivity .
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
5-Methyl-2-phenyloxazolo[5,4-b]pyridin-6-amine serves as a precursor in synthetic chemistry, particularly in the synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines. This synthesis involves intramolecular cyclization and nucleophilic substitution with various amines, highlighting its utility in creating previously unknown derivatives for further chemical and pharmacological studies (Palamarchuk et al., 2019).
Novel Compound Synthesis
The compound is instrumental in the development of new classes of heterocyclic compounds, such as 1,2,3-Triazolo[4,5-b]pyridine and Pyrazolo[4,3-b]pyridine derivatives. These syntheses involve cyanoacetylation reactions followed by cyclization, showcasing the compound's role in generating novel structures with potential biological activities (Ibrahim et al., 2011).
Antitumor and Antimicrobial Activity
Derivatives of 5-Methyl-2-phenyloxazolo[5,4-b]pyridin-6-amine have been explored for their antitumor and antimicrobial properties. Enaminones derived from the compound have shown promising results as antitumor agents against human breast and liver carcinoma cell lines, as well as antimicrobial activity, indicating its potential as a starting point for the development of therapeutic agents (Riyadh, 2011).
G-Quadruplex DNA Stabilization
Pyridyl polyoxazoles derived from 5-Methyl-2-phenyloxazolo[5,4-b]pyridin-6-amine have been identified as selective G-quadruplex stabilizers with cytotoxic activity against tumor cell lines. These compounds' ability to stabilize G-quadruplex DNA highlights their potential in cancer therapeutics, offering a novel mechanism for anticancer activity (Blankson et al., 2013).
Tubulin Inhibition and Anticancer Activity
Triazolopyrimidines, including derivatives of 5-Methyl-2-phenyloxazolo[5,4-b]pyridin-6-amine, exhibit a unique mechanism of tubulin inhibition, promoting tubulin polymerization without binding competitively with paclitaxel. This unique action mode, along with their ability to overcome multidrug resistance, positions these compounds as promising candidates for anticancer drug development (Zhang et al., 2007).
Propiedades
IUPAC Name |
5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-8-10(14)7-11-13(15-8)17-12(16-11)9-5-3-2-4-6-9/h2-7H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLINFVKGSRNLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1N)N=C(O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl (1S,5R)-1-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B2551383.png)
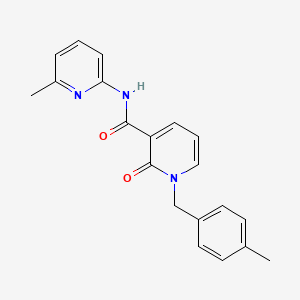
![(4,5-dibromo-2-thienyl){4-[(E)-3-phenyl-2-propenyl]piperazino}methanone](/img/structure/B2551387.png)
![2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2551388.png)
![1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one](/img/structure/B2551391.png)
![1-(3,4-Dichlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone](/img/structure/B2551392.png)
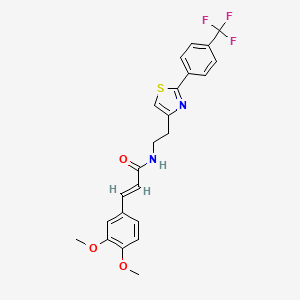
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2551396.png)
